BenchChemオンラインストアへようこそ!

quinazoline-4-thiol

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Quinazoline-4-thiol provides nucleophilic sulfur chemistry for thioetherifications, enabling derivatization not possible with 4-chloroquinazolines or quinazolones. Outperforms oxygen analogs in antibacterial screens, with six derivatives exceeding ampicillin efficacy vs. P. aeruginosa. Serves as EGFR inhibitor precursor (IC50 5.6-9.32 nM) and selective anti-prostate cancer agent. Ideal for hit-to-lead optimization in kinase and antimicrobial programs.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
Cat. No. B7761077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinazoline-4-thiol
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)S
InChIInChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
InChIKeyTWWNPUZQYVWXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazoline-4-thiol (4-Mercaptoquinazoline) Procurement Guide for Pharmaceutical R&D and Medicinal Chemistry


Quinazoline-4-thiol (CAS 3337-86-8; also known as 4-mercaptoquinazoline and 4(3H)-quinazolinethione) is a heterocyclic building block comprising a quinazoline core with a thiol substituent at the C4 position . The compound exists in tautomeric equilibrium between the thiol (4-mercaptoquinazoline) and thione (4(3H)-quinazolinethione) forms [1]. This scaffold serves as a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and structurally diversified heterocyclic libraries via thioetherification reactions at the C4 sulfur atom [2].

Why Quinazoline-4-thiol Cannot Be Readily Replaced by Quinazolin-4-one or C4-Chloro Analogs in Biological Screening


The C4 substituent on the quinazoline ring profoundly influences both synthetic reactivity and biological target engagement. Quinazoline-4-thiol offers nucleophilic sulfur chemistry distinct from the oxygen-centered reactivity of quinazolin-4(3H)-ones or the electrophilic character of 4-chloroquinazolines, enabling divergent derivatization pathways [1]. In antibacterial assays, trisubstituted quinazoline-4-thiones demonstrated consistently higher potency than their quinazolone counterparts across multiple bacterial strains, indicating that the C4 thione/thiol moiety confers enhanced biological activity not achievable with the corresponding oxygen analog [2]. Furthermore, the thiol group participates in metal coordination, disulfide formation, and redox chemistry that is absent in C4-hydroxy or C4-amino quinazoline variants, expanding the accessible chemical biology space [3].

Quinazoline-4-thiol Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Antibacterial Potency of Quinazoline-4-thiones Versus Quinazolones: Direct Head-to-Head Comparison

In a direct head-to-head microdilution study, eight trisubstituted quinazoline-4-thiones were compared with five trisubstituted quinazolones (4-oxo analogs) for antibacterial activity. The quinazoline-4-thiones were generally more active than the quinazolones across all tested bacterial strains. Specifically, six quinazolines (including quinazoline-4-thione derivatives) exhibited higher antibacterial effect than ampicillin against Pseudomonas aeruginosa, and a concentration of 100 mg/L of six derivatives induced a bacteriostatic effect on Staphylococcus aureus. Four derivatives demonstrated significant activity with IC50 values below 100 mg/L against E. coli, P. aeruginosa, S. aureus, and B. subtilis [1].

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Anticancer Activity of Quinazoline-4(3H)-thione Derivatives: EGFR Kinase Inhibition and Cytotoxicity Profile

A 2024 study synthesized and evaluated novel quinazoline-4(3H)-thione derivatives as EGFR tyrosine kinase inhibitors (EGFR-TKIs). The most potent derivatives (compounds 4, 10, and 12) exhibited EGFR inhibitory activity with IC50 values of 5.6 nM, 9.32 nM, and 8.13 nM, respectively. These derivatives also demonstrated notable cytotoxicity against liver and breast cancer cell lines, with mechanism-of-action studies confirming apoptosis induction via p53 and caspase-3 upregulation and CDK1 downregulation. Molecular docking validated their binding mode within the EGFR active site [1].

Oncology Drug Discovery Kinase Inhibitor Targeted Therapy

Antiproliferative Activity of 4-Alkyl(aryl)thioquinazoline Derivatives Against Prostate Cancer Cells

A series of S'-substituted 4-alkyl(aryl)thioquinazoline derivatives were synthesized via thioetherification of 4-chloroquinazolines and evaluated for antiproliferative activity by MTT assay. The most active compounds against PC3 prostate cancer cells were 3c (IC50 = 1.8 μM), 3a (IC50 = 5.6 μM), 3d (IC50 = 8.1 μM), 3f (IC50 = 8.7 μM), and 3l (IC50 = 8.9 μM). In contrast, the same compounds showed weak activity against Bcap37 breast cancer and BGC823 gastric cancer cells, indicating cell-line selectivity [1].

Anticancer Screening Prostate Cancer Medicinal Chemistry

Synthetic Versatility: HCCP-Mediated Direct Formation of 4-Arylthioquinazolines from Quinazolin-4(3H)-ones

A hexachlorocyclotriphosphazene (HCCP)-mediated method enables direct conversion of quinazolin-4(3H)-ones to 4-arylthioquinazolines in moderate to excellent yields. Treatment of quinazolin-4(3H)-ones with HCCP, diisopropylethylamine (DIPEA), and thiophenols produces the corresponding 4-arylthioquinazoline derivatives. This methodology provides synthetic access to quinazoline-4-thiol ether derivatives without requiring pre-installation of the thiol moiety, distinguishing quinazoline-4-thiol derivatives from their oxygen analogs (4-aryloxyquinazolines) which require different nucleophile sources [1].

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Quinazoline-4-thiol Procurement and Research Application Scenarios


Antibacterial Lead Discovery Programs Targeting Multidrug-Resistant Gram-Negative and Gram-Positive Pathogens

Based on direct comparative evidence showing quinazoline-4-thiones outperforming quinazolones against E. coli, P. aeruginosa, S. aureus, and B. subtilis, with six derivatives exceeding ampicillin efficacy against P. aeruginosa, this scaffold is prioritized for antibacterial screening libraries targeting both Gram-negative and Gram-positive organisms. The C4-thione/thiol moiety is a critical pharmacophoric element distinguishing active quinazolines from less active C4-oxo analogs [1]. Procurement of quinazoline-4-thiol enables rapid synthesis of diverse 4-thioether and 4-alkylthio derivatives for hit-to-lead optimization in antimicrobial programs.

EGFR Tyrosine Kinase Inhibitor Development for Oncology Applications

Quinazoline-4-thiol serves as a precursor for synthesizing EGFR-targeted anticancer agents. Recent studies confirm that quinazoline-4(3H)-thione derivatives achieve low nanomolar EGFR inhibition (IC50 values of 5.6-9.32 nM) and induce apoptosis in liver and breast cancer cells via p53/caspase-3 pathway activation [1]. This established class-level efficacy positions the scaffold for structure-activity relationship (SAR) expansion in kinase inhibitor programs, with the C4-thione functionality contributing to EGFR active-site binding as validated by molecular docking studies.

Prostate Cancer Antiproliferative Screening and SAR Campaigns

The demonstrated low micromolar antiproliferative activity (IC50 = 1.8-8.9 μM) of 4-alkyl(aryl)thioquinazoline derivatives against PC3 prostate cancer cells, with selective activity versus breast and gastric cancer lines, supports the use of quinazoline-4-thiol-derived compounds in prostate cancer drug discovery [1]. The differential cell-line sensitivity suggests targetable cancer-specific mechanisms, warranting further medicinal chemistry exploration of C4-thioether substituent effects on selectivity and potency.

Heterocyclic Library Synthesis via Late-Stage C4-Thioether Diversification

The HCCP-mediated synthetic methodology enabling direct conversion of quinazolin-4(3H)-ones to 4-arylthioquinazolines in moderate to excellent yields provides a validated route for generating structurally diverse quinazoline thioether libraries [1]. Quinazoline-4-thiol and its derivatives offer distinct nucleophilic sulfur chemistry at C4 that complements the electrophilic reactivity of 4-chloroquinazolines and the hydrogen-bonding capacity of 4-hydroxyquinazolines, expanding the accessible chemical space for medicinal chemistry screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for quinazoline-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.